molecular formula C30H38N4O12 B2425532 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid CAS No. 2034157-08-7

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid

Cat. No.: B2425532
CAS No.: 2034157-08-7
M. Wt: 646.65
InChI Key: LUIMMTAQVJLUCX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that combines the structural features of azetidine and isoquinoline with oxalic acid Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another approach involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to the corresponding N-Boc-azetidine-3-ylidenes . These intermediates can then be subjected to hydrogenation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid is unique due to its combination of azetidine, isoquinoline, and oxalic acid moieties

Properties

IUPAC Name

2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMMTAQVJLUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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